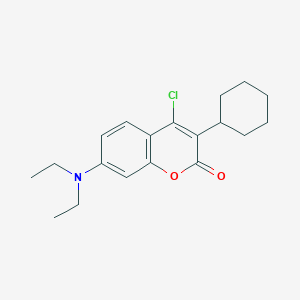![molecular formula C22H19N3O2S B243196 Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)
Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative, which has been shown to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has been found to induce apoptosis (programmed cell death) in these cells. In addition, the compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Wirkmechanismus
The mechanism of action of Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and viral replication. In addition, the compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to possess various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell proliferation. The compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments include its potent anticancer, antiviral, and anti-inflammatory properties. The compound is relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound include its potential toxicity and the lack of knowledge about its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further investigate the mechanism of action of the compound and to identify the specific enzymes and pathways that it targets. Another direction is to explore the potential applications of the compound in combination with other anticancer or antiviral agents. Finally, future research could focus on the development of new derivatives of Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate with improved pharmacological properties.
Synthesemethoden
The synthesis of Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a multistep process that involves the reaction of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with thionyl chloride, followed by the reaction with sodium methoxide and ethyl iodide. The final product is obtained by recrystallization from ethanol.
Eigenschaften
Molekularformel |
C22H19N3O2S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
ethyl 2-methylsulfanyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-22(26)19-20-23-17(15-10-6-4-7-11-15)14-18(16-12-8-5-9-13-16)25(20)24-21(19)28-2/h4-14H,3H2,1-2H3 |
InChI-Schlüssel |
XFHBGIBKVCRXNY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1SC)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1SC)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)


![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)


